molecular formula C18H23N3OS B2963527 3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(2-ethylphenyl)propanamide CAS No. 878948-08-4

3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(2-ethylphenyl)propanamide

Cat. No.: B2963527
CAS No.: 878948-08-4
M. Wt: 329.46
InChI Key: ADDHWOGMCCGHFI-UHFFFAOYSA-N
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Description

3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(2-ethylphenyl)propanamide is a small organic molecule featuring a pyrimidine core substituted with methyl, methylthio, and dimethyl groups at positions 2, 4, and 6, respectively. The propanamide linker connects this heterocyclic moiety to a 2-ethylphenyl group. This compound is cataloged in chemical databases (e.g., Enamine Ltd’s Building Blocks Catalogue) with molecular formula C₁₉H₂₅N₃OS and a molecular weight of 343.49 g/mol .

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-5-14-8-6-7-9-16(14)21-17(22)11-10-15-12(2)19-18(23-4)20-13(15)3/h6-9H,5,10-11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDHWOGMCCGHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=C(N=C(N=C2C)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidine-containing propanamide derivatives. Below is a systematic comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and biological activities (where available).

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
3-(4,6-Dimethyl-2-(methylthio)pyrimidin-5-yl)-N-(2-ethylphenyl)propanamide (Target Compound) 2-ethylphenyl, 4,6-dimethylpyrimidine, methylthio 343.49 High lipophilicity due to ethylphenyl; potential pesticidal/kinase inhibition activity (inferred)
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-phenoxyphenyl)propanamide 2-phenoxyphenyl (vs. ethylphenyl) 379.47 Increased polarity from phenoxy group; possible reduced membrane permeability
N-(2-Chloro-4-fluorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide Halogenated aryl (2-chloro-4-fluorophenyl) 363.88 Enhanced electrophilicity; potential for covalent binding or altered target interactions
PF-5006739 (CK1δ/ε inhibitor) Imidazole-pyrimidine core with fluorophenyl and oxazolylmethylpiperidine groups ~500 (estimated) High kinase selectivity (IC₅₀ CK1δ = 4–8 nM); blood-brain barrier penetration
Pesticidal derivatives (e.g., P17, P31, P32) Varied substituents on pyridin-3-yl and thiazol-5-yl groups 350–400 Broad-spectrum pesticidal activity; substituents modulate target specificity and stability

Key Observations

Substituent Impact on Lipophilicity: The 2-ethylphenyl group in the target compound enhances lipophilicity compared to the 2-phenoxyphenyl analog (Table 1), which may improve membrane permeability but reduce aqueous solubility .

Biological Activity Trends :

  • Pyrimidine-propanamide scaffolds are recurrent in kinase inhibitors (e.g., CK1δ/ε inhibitors like PF-5006739) . The target compound’s methylthio and dimethylpyrimidine groups mirror features of kinase-binding pharmacophores but lack the imidazole or fluorophenyl moieties critical for high-affinity CK1δ binding.
  • In pesticidal contexts (), substituent diversity (e.g., thiazolyl, pyridinyl) correlates with activity against specific pests, suggesting the target compound’s ethylphenyl group could confer unique target selectivity .

Synthetic Accessibility :

  • The target compound shares a modular synthesis pathway with analogs in Enamine Ltd’s catalog, where pyrimidine and propanamide segments are coupled via standard amidation protocols .

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